molecular formula C14H8N4O5 B11635293 5-(2-Nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-(2-Nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B11635293
M. Wt: 312.24 g/mol
InChI Key: OBMCJRVAEQWMOG-UHFFFAOYSA-N
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Description

5-(2-Nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both nitro and oxadiazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted aromatic rings.

    Cyclization: The oxadiazole ring can be involved in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Cyclization: Various cyclization agents depending on the desired product, often under acidic or basic conditions.

Major Products Formed

    Reduction: Formation of 5-(2-aminophenyl)-3-(3-aminophenyl)-1,2,4-oxadiazole.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Cyclization: Formation of more complex heterocyclic compounds.

Scientific Research Applications

5-(2-Nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(2-Nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Nitrophenyl)-1,2,4-oxadiazole: Lacks the additional nitro group on the 3-phenyl ring.

    3-(3-Nitrophenyl)-1,2,4-oxadiazole: Lacks the additional nitro group on the 2-phenyl ring.

    5-Phenyl-1,2,4-oxadiazole: Lacks both nitro groups.

Uniqueness

5-(2-Nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of two nitro groups on different phenyl rings, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C14H8N4O5

Molecular Weight

312.24 g/mol

IUPAC Name

5-(2-nitrophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H8N4O5/c19-17(20)10-5-3-4-9(8-10)13-15-14(23-16-13)11-6-1-2-7-12(11)18(21)22/h1-8H

InChI Key

OBMCJRVAEQWMOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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